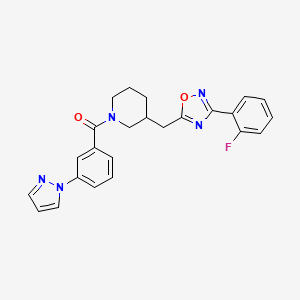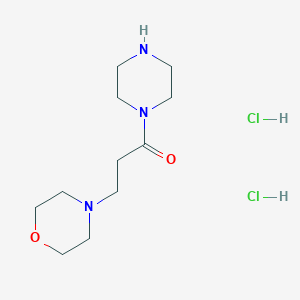
3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride, also known as MPDPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPDPH is a synthetic compound that has been found to have various biochemical and physiological effects, making it a useful tool in scientific investigations.
Scientific Research Applications
Advanced Building Blocks for Drug Discovery
3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride and its analogues are utilized as advanced building blocks in drug discovery. They demonstrate increased conformational flexibility and larger size compared to parent heterocycles, making them valuable in lead optimization programs in pharmaceutical research (Feskov et al., 2019).
Synthesis of Novel Derivatives
This compound is involved in the synthesis of novel derivatives, such as dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives are synthesized using efficient methods and have potential applications in various therapeutic areas (Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of derivatives of 3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride is a subject of study in crystallography. Understanding the conformation and geometry of these molecules contributes to drug design and discovery (Aydın et al., 2011).
Inhibitor Design and Antimicrobial Activities
These compounds are designed as inhibitors, for example, as HIV-1 RT inhibitors. They also exhibit antimicrobial activities against various bacterial and fungal strains, indicating their potential in developing new therapeutic agents (Chander et al., 2016).
properties
IUPAC Name |
3-morpholin-4-yl-1-piperazin-1-ylpropan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.2ClH/c15-11(14-5-2-12-3-6-14)1-4-13-7-9-16-10-8-13;;/h12H,1-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORXMHPNLGOFSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCN2CCOCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

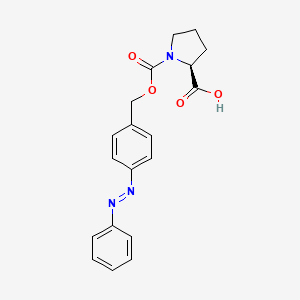
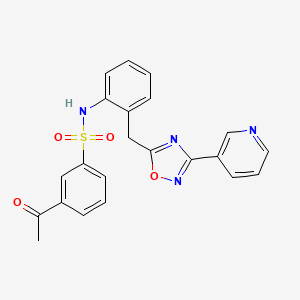
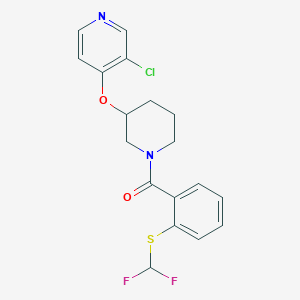
![2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2379283.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)
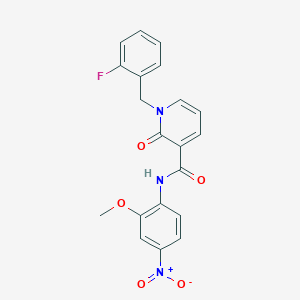
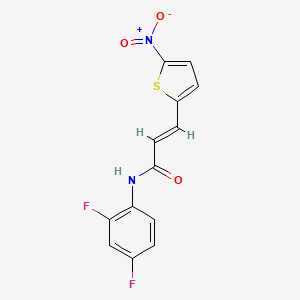
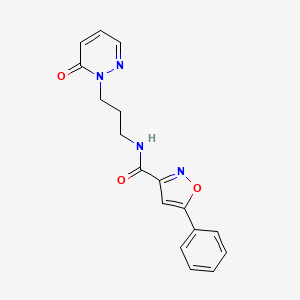
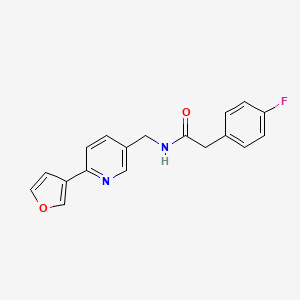
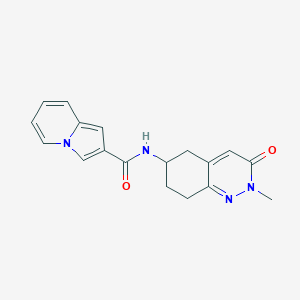
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)
![Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2379297.png)
